molecular formula C12H19N3O B13888919 N-(4-aminobutyl)-4-(aminomethyl)benzamide

N-(4-aminobutyl)-4-(aminomethyl)benzamide

Cat. No.: B13888919
M. Wt: 221.30 g/mol
InChI Key: PIGJGDXSZYOMAO-UHFFFAOYSA-N
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Description

N-(4-aminobutyl)-4-(aminomethyl)benzamide is an organic compound with a complex structure that includes both amine and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminobutyl)-4-(aminomethyl)benzamide typically involves multi-step organic reactions. One common method is the reaction of 4-(aminomethyl)benzoic acid with 1,4-diaminobutane under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization and chromatography are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminobutyl)-4-(aminomethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(4-aminobutyl)-4-(aminomethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(4-aminobutyl)-4-(aminomethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The amine and amide groups play a crucial role in these interactions, forming hydrogen bonds and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminobutyl)-4-(aminomethyl)benzoic acid
  • N-(4-aminobutyl)-4-(aminomethyl)benzylamine
  • N-(4-aminobutyl)-4-(aminomethyl)benzyl alcohol

Uniqueness

N-(4-aminobutyl)-4-(aminomethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

N-(4-aminobutyl)-4-(aminomethyl)benzamide

InChI

InChI=1S/C12H19N3O/c13-7-1-2-8-15-12(16)11-5-3-10(9-14)4-6-11/h3-6H,1-2,7-9,13-14H2,(H,15,16)

InChI Key

PIGJGDXSZYOMAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C(=O)NCCCCN

Origin of Product

United States

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